molecular formula C26H36N6O9 B1412271 Suc-Ala-Ala-Pro-Nva-pNA CAS No. 72682-71-4

Suc-Ala-Ala-Pro-Nva-pNA

Cat. No.: B1412271
CAS No.: 72682-71-4
M. Wt: 576.6 g/mol
InChI Key: ZNWNJYFEOLWFHC-FVCZOJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Ala-Pro-Nva-pNA is a tetrapeptide . It is a white to faint yellow powder . It is one of the most potent trypsin inhibitors that has been identified to date and it has been shown to inhibit pancreatic trypsin with a potency similar to that of the synthetic inhibitor benzamidine .


Synthesis Analysis

The synthesis of this compound has been reported . It is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It binds to the active site of trypsin, preventing proteolysis of peptides . This inhibition is reversible because it does not bind covalently to any other sites on the enzyme .


Molecular Structure Analysis

The molecular formula of this compound is C30H36N6O9 . The molecular weight is 624.6 .


Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by Peptidyl propyl cis-trans isomerase (PPIase) .


Physical and Chemical Properties Analysis

This compound is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .

Scientific Research Applications

  • Enzyme Identification and Characterization :

    • Suc-Ala-Ala-Pro-Nva-pNA is used in identifying and characterizing various enzymes, such as proline endopeptidase in hog kidney cytosol. This enzyme, initially found in the human uterus as an oxytocin-degrading enzyme, hydrolyzes peptides with the general structure Y-Ala (or Pro)-X, showing specificity towards alanine and proline residues (Soeda, Ohyama, & Nagamatsu, 1984).
  • Study of Enzyme Substrate Specificity :

    • Research involving bovine lens tissue demonstrates the use of this compound in studying prolyl oligopeptidase's substrate specificity. The enzyme exhibited specificity for various substrates, providing insights into its function and potential roles in biological processes (Sharma & Ortwerth, 1994).
  • Understanding Enzyme Mechanisms in Human Physiology :

    • In the context of human physiology, studies have employed this compound to understand enzyme mechanisms. For instance, the interaction of human cyclophilin hCyp-18 with short peptides derived from this compound suggests the existence of two functionally independent subsites within the enzyme, providing valuable insights into its biochemical behavior (Demange, Moutiez, Vaudry, & Dugave, 2001).
  • Exploring Enzyme Activities in Different Tissues :

    • The application of this compound extends to exploring enzyme activities in various tissues, such as the study of enzyme activities associated with human high-density lipoproteins, which play significant roles in lipid metabolism and cardiovascular health (Maeda, Kobori, & Uzawa, 1983).
  • Elucidation of Enzyme Inhibition Mechanisms :

    • Investigations into enzyme inhibition mechanisms also employ this compound. For example, studies on human seminal plasma elucidated the behavior of various proteinase inhibitors toward enzyme activities, contributing to our understanding of reproductive health and related enzymatic functions (Matsuda et al., 2000).
  • Studying Enzyme Activities in Blood Vessels :

    • This substrate is used to study enzyme activities in blood vessels, such as elastase-type activities, which are crucial for understanding vascular health and potential disease mechanisms (Ito, Kwan, & Daniel, 1986).
  • Analyzing Proteolytic Activities :

    • This compound is instrumental in analyzing proteolytic activities, providing insights into enzyme kinetics and substrate interactions, which are vital in various biological processes and potential therapeutic applications (Viglio et al., 1999).

Mechanism of Action

Target of Action

The primary target of the compound Suc-Ala-Ala-Pro-Nva-pNA is Prolyl Endopeptidase (PEP) . PEP is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues. It plays a crucial role in the metabolism of proline-containing peptides and is involved in the breakdown of various physiological peptides.

Mode of Action

This compound serves as a substrate for PEP . The enzyme cleaves the peptide bond in the substrate, leading to a change in its structure. This cleavage is a key part of the enzyme’s function and is essential for its role in peptide metabolism.

Biochemical Pathways

The action of this compound primarily affects the proline metabolic pathway . By serving as a substrate for PEP, it influences the breakdown and synthesis of proline-containing peptides. The downstream effects of this can impact various physiological processes, as proline-containing peptides play numerous roles in the body.

Pharmacokinetics

For instance, it has been reported that the compound is soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Result of Action

The cleavage of this compound by PEP results in the formation of smaller peptides . This can influence various cellular processes, as these peptides can have diverse biological activities. For example, they can act as signaling molecules or be further metabolized by the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the activity and stability of PEP . Additionally, the presence of other molecules, such as inhibitors or activators of PEP, can also affect the interaction between this compound and its target enzyme.

Safety and Hazards

Suc-Ala-Ala-Pro-Nva-pNA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Suc-Ala-Ala-Pro-Nva-pNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as trypsin, chymotrypsin, and other serine proteases. The nature of these interactions involves the cleavage of the peptide bond between the amino acids, leading to the release of p-nitroaniline, a yellow chromophore that can be quantitatively measured. This property makes this compound an essential tool for studying enzyme kinetics and activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases that regulate cell signaling pathways, gene expression, and cellular metabolism. The cleavage of this compound by proteases can modulate the activity of these enzymes, thereby affecting downstream cellular functions. For example, the hydrolysis of this compound by trypsin can lead to changes in cell signaling pathways that control cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of proteases, where it undergoes enzymatic cleavage. This process results in the release of p-nitroaniline, which can be detected spectrophotometrically. The interaction of this compound with proteases such as trypsin and chymotrypsin involves specific binding interactions that facilitate the hydrolysis of the peptide bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but prolonged exposure to higher temperatures or light can lead to degradation. In in vitro studies, the enzymatic activity measured using this compound can vary depending on the duration of the assay and the stability of the substrate .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound can effectively serve as a substrate for protease activity assays without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity, which can impact the overall health and function of the animal models. It is essential to optimize the dosage to achieve accurate and reliable results in protease activity studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as trypsin and chymotrypsin, which are involved in the hydrolysis of peptide bonds. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its availability for enzymatic cleavage. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical assays .

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the efficiency of enzymatic cleavage and the overall effectiveness of the compound in protease activity assays .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNJYFEOLWFHC-FVCZOJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.